molecular formula C12H15N3O2S B10970078 N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide

Cat. No.: B10970078
M. Wt: 265.33 g/mol
InChI Key: UWARMRXPGKNCJY-UHFFFAOYSA-N
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Description

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 4-methylbenzyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

  • Substitution with 4-Methylbenzyl Group: : The 3,5-dimethylpyrazole can then be alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

  • Introduction of Methanesulfonamide Group: : The final step involves the reaction of the substituted pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine (TEA) to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzyl ring, forming corresponding alcohols or carboxylic acids.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

  • Substitution: : The pyrazole ring and benzyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially if electron-withdrawing groups are introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds in aprotic solvents.

Major Products

    Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted pyrazole and benzyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions with target proteins, while the sulfonamide group could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide: Similar structure but with a chlorine substituent, potentially altering its reactivity and biological activity.

    N-[1-(4-methoxybenzyl)-1H-pyrazol-3-yl]methanesulfonamide: Contains a methoxy group, which could influence its electronic properties and interactions with biological targets.

Uniqueness

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide is unique due to the presence of the 4-methylbenzyl group, which can affect its lipophilicity and steric interactions. This uniqueness can be leveraged to tailor its properties for specific applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]methanesulfonamide

InChI

InChI=1S/C12H15N3O2S/c1-10-3-5-11(6-4-10)9-15-8-7-12(13-15)14-18(2,16)17/h3-8H,9H2,1-2H3,(H,13,14)

InChI Key

UWARMRXPGKNCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)C

Origin of Product

United States

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